molecular formula C18H20N2O4 B11999527 N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide

N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11999527
M. Wt: 328.4 g/mol
InChI Key: DZYFNWSIQBFEIG-CPNJWEJPSA-N
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Description

2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE typically involves the following steps:

    Formation of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID: This can be achieved by reacting 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Condensation with Hydrazine Derivative: The resulting 2-(2,4-dimethylphenoxy)-acetic acid is then reacted with a hydrazine derivative, such as 1-(2,5-dihydroxyphenyl)-ethanone, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.

    Gene Expression Modulation: The compound may influence the expression of certain genes, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID: A precursor in the synthesis of the target compound.

    1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE: Another precursor in the synthesis.

    Phenoxyacetic Acid Derivatives: A class of compounds with similar structures and properties.

Uniqueness

2-(2,4-DIMETHYL-PHENOXY)-ACETIC ACID (1-(2,5-DIHYDROXY-PH)-ETHYLIDENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual phenoxy and hydrazide functionalities make it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O4/c1-11-4-7-17(12(2)8-11)24-10-18(23)20-19-13(3)15-9-14(21)5-6-16(15)22/h4-9,21-22H,10H2,1-3H3,(H,20,23)/b19-13+

InChI Key

DZYFNWSIQBFEIG-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=C(C=CC(=C2)O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=C(C=CC(=C2)O)O)C

Origin of Product

United States

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